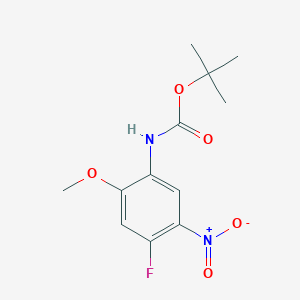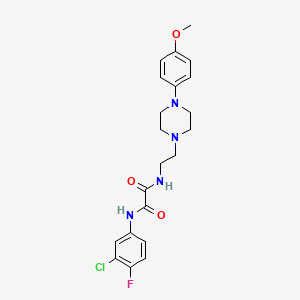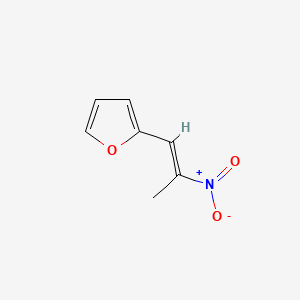![molecular formula C24H17ClN2O6 B2749256 ethyl 5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 321522-12-7](/img/structure/B2749256.png)
ethyl 5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C24H17ClN2O6 and its molecular weight is 464.86. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The synthesis and crystal structure of compounds structurally related to the specified molecule have been explored, providing insights into their molecular geometry and interactions. For instance, Ramazani et al. (2019) performed a single crystal X-ray structure analysis of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, highlighting the role of hydrogen bonds in forming molecular dimers (Ramazani et al., 2019). Such studies are crucial for understanding the solid-state properties of these compounds and their potential applications in materials science and pharmaceuticals.
Synthesis and Structural Insights
The synthesis of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate by Hu Yang (2009) showcases the methodologies employed in creating complex molecules and determining their crystal structures, which is fundamental in the development of new materials and drugs (Hu Yang, 2009).
Molecular Docking and Antioxidant Properties
Research on derivatives of similar compounds has also focused on their potential biological activities. For example, studies on the synthesis, biological evaluation, and molecular docking of dihydropyridine analogs as potent antioxidants provide a foundation for the development of novel therapeutic agents (S. M. Sudhana et al., 2019). These findings are significant for drug design and discovery, emphasizing the chemical's role in developing new treatments for oxidative stress-related diseases.
Application in Dye Synthesis and Textile Industry
Additionally, compounds with similar structural features have been used in synthesizing disperse dyes for polyester and nylon fabrics, demonstrating their application in the textile industry. The synthesis and application properties of these dyes on fabrics highlight the versatility of such compounds beyond pharmaceuticals, showing their potential in material sciences and engineering (Isaac Oluwatobi Abolude et al., 2021).
Propiedades
IUPAC Name |
ethyl 5-(4-chlorophenyl)-3-(1-hydroxy-3-oxoinden-2-yl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O6/c1-2-33-24(32)19-16-15(22(30)27(23(16)31)12-9-7-11(25)8-10-12)18(26-19)17-20(28)13-5-3-4-6-14(13)21(17)29/h3-10,15-16,19,28H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZCQFBTWVCDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C(C(=N1)C3=C(C4=CC=CC=C4C3=O)O)C(=O)N(C2=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol](/img/structure/B2749179.png)
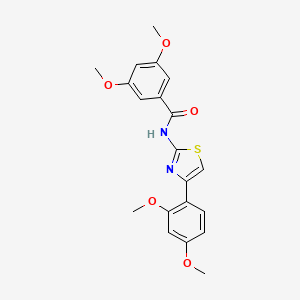

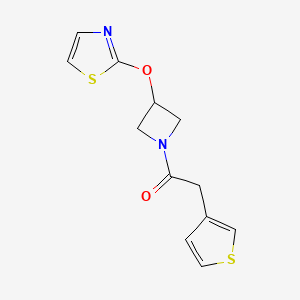
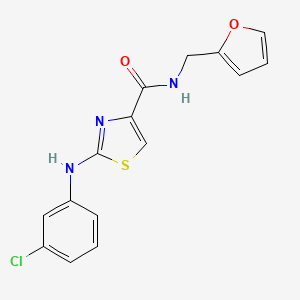
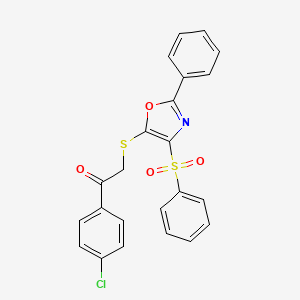

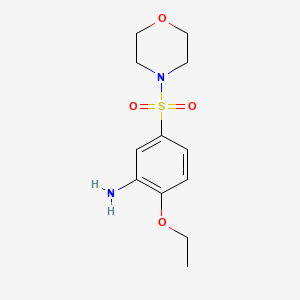
![3-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B2749190.png)
![3'-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2749191.png)
